Cas no 29052-00-4 (3-IODOPHENETOLE)

3-Iodophenetole (C8H9IO) is an aromatic ether compound featuring an iodine substituent at the meta position of the phenetole ring. This organoiodine derivative is valued for its role as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Ullmann-type couplings. The iodine moiety enhances reactivity, facilitating selective functionalization of the aromatic ring. Its stability and well-defined reactivity profile make it suitable for pharmaceutical and agrochemical applications. The compound is typically handled under inert conditions due to sensitivity to light and moisture. Available in high purity, 3-iodophenetole is a reliable building block for constructing complex molecular architectures.
3-IODOPHENETOLE structure
3-IODOPHENETOLE structure
Product Name:3-IODOPHENETOLE
CAS No:29052-00-4
MF:C8H9IO
MW:248.060934782028
CID:915336
PubChem ID:619182
Update Time:2025-06-08

3-IODOPHENETOLE Chemical and Physical Properties

Names and Identifiers

    • 3-IODOPHENETOLE
    • 1-ethoxy-3-iodobenzene
    • 3-iodo-phenetole
    • 3-Jod-1-aethoxy-benzol
    • 3-Jodphenetol
    • Aethyl-(3-jod-phenyl)-aether
    • m-Iodophenetol
    • m-iodo-phenetole
    • Phenetole,m-iodo
    • Phenetole, m-iodo-
    • Z54181578
    • DTXSID40347224
    • 1-Ethoxy-3-iodobenzene #
    • 29052-00-4
    • AT36633
    • SCHEMBL5743833
    • UIGQMEPFSWIPHM-UHFFFAOYSA-N
    • MFCD00673013
    • EN300-70089
    • AKOS008949269
    • Inchi: 1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
    • InChI Key: UIGQMEPFSWIPHM-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)OCC

Computed Properties

  • Exact Mass: 247.97000
  • Monoisotopic Mass: 247.96981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.68990

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3-IODOPHENETOLE Suppliers

Amadis Chemical Company Limited
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(CAS:29052-00-4)3-IODOPHENETOLE
Order Number:A1217767
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:47
Price ($):191/555
Email:sales@amadischem.com

Additional information on 3-IODOPHENETOLE

Chemical Profile of 3-IODOPHENETOLE (CAS No. 29052-00-4)

3-IODOPHENETOLE, with the chemical identifier CAS No. 29052-00-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This iodinated derivative of phenetole has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The introduction of an iodine atom at the para position relative to the methoxy group introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 3-IODOPHENETOLE (CAS No. 29052-00-4) consists of a benzene ring substituted with both a methoxy group and an iodine atom. This arrangement confers distinct chemical behavior, enabling its use in various synthetic transformations such as cross-coupling reactions, nucleophilic substitution, and metal-catalyzed coupling reactions. The iodine atom, being a good leaving group, facilitates the displacement reactions that are pivotal in constructing biaryl frameworks, which are prevalent in many pharmacologically active compounds.

In recent years, 3-IODOPHENETOLE (CAS No. 29052-00-4) has been explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce this compound into a molecular scaffold allows for fine-tuning of binding interactions with target enzymes. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that modulate tyrosine kinase activity by leveraging its reactive iodine center for further functionalization.

Moreover, 3-IODOPHENETOLE (CAS No. 29052-00-4) has found utility in materials science, particularly in the fabrication of organic electronic devices. The iodine substituent enhances electron-withdrawing properties, influencing charge transport characteristics in organic semiconductors. Researchers have utilized derivatives of this compound to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 3-IODOPHENETOLE into these materials has been shown to enhance device efficiency by optimizing energy levels and electron injection properties.

The synthesis of 3-IODOPHENETOLE (CAS No. 29052-00-4) typically involves the iodination of phenetole under controlled conditions. Advanced synthetic methodologies have been developed to achieve high regioselectivity, ensuring that the iodine is introduced at the desired position on the aromatic ring. Techniques such as metal-catalyzed iodination or electrochemical methods have been employed to improve yield and purity, making it more accessible for industrial-scale applications.

Recent advancements in computational chemistry have further illuminated the reactivity patterns of 3-IODOPHENETOLE (CAS No. 29052-00-4). Molecular modeling studies have provided insights into how the presence of the iodine atom influences electronic distributions across the molecule, guiding chemists in designing more effective synthetic routes. These computational approaches have also been instrumental in predicting potential side reactions and optimizing reaction conditions to maximize product formation.

In pharmaceutical research, 3-IODOPHENETOLE (CAS No. 29052-00-4) serves as a key building block for constructing heterocyclic compounds. Heterocycles are integral to many drugs due to their ability to mimic natural biomolecules and interact with biological targets effectively. By incorporating 3-IODOPHENETOLE into these frameworks, researchers can generate novel scaffolds with enhanced binding affinity and reduced toxicity profiles. This has led to several promising candidates entering preclinical development for treating neurological disorders and infectious diseases.

The environmental impact of using 3-IODOPHENETOLE (CAS No. 29052-00-4) is also a consideration in modern chemical research. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption during production. These sustainable practices align with global initiatives to promote environmentally responsible chemistry, ensuring that compounds like 3-IODOPHENETOLE can be utilized without compromising ecological integrity.

Future directions for research on 3-IODOPHENETOLE (CAS No. 29052-00-4) include exploring its role in drug delivery systems and nanotechnology applications. The unique structural features of this compound make it an attractive candidate for developing targeted therapies that can selectively interact with disease biomarkers or enhance drug delivery efficiency. Additionally, its potential use in smart materials—such as those capable of responding to external stimuli—holds promise for innovative applications in sensors and actuators.

In conclusion, 3-IODOPHENETOLE (CAS No. 29052-00-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role as a synthetic intermediate, therapeutic agent precursor, and material science component underscores its importance in modern chemistry research. As new methodologies and applications continue to emerge, this compound will undoubtedly remain at the forefront of innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29052-00-4)3-IODOPHENETOLE
A1217767
Purity:99%/99%
Quantity:1g/5g
Price ($):191/555
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